(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide (2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 477294-94-3
VCID: VC7575134
InChI: InChI=1S/C16H14N2OS2/c1-11-5-7-13-14(10-11)21-16(18(13)2)17-15(19)8-6-12-4-3-9-20-12/h3-10H,1-2H3/b8-6+,17-16?
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)C
Molecular Formula: C16H14N2OS2
Molecular Weight: 314.42

(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

CAS No.: 477294-94-3

Cat. No.: VC7575134

Molecular Formula: C16H14N2OS2

Molecular Weight: 314.42

* For research use only. Not for human or veterinary use.

(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide - 477294-94-3

Specification

CAS No. 477294-94-3
Molecular Formula C16H14N2OS2
Molecular Weight 314.42
IUPAC Name (E)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide
Standard InChI InChI=1S/C16H14N2OS2/c1-11-5-7-13-14(10-11)21-16(18(13)2)17-15(19)8-6-12-4-3-9-20-12/h3-10H,1-2H3/b8-6+,17-16?
Standard InChI Key GNEXFSVSVBEPKQ-JNKFDQBJSA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key motifs:

  • A 3,6-dimethylbenzo[d]thiazole core, providing planar aromaticity and hydrogen-bonding capabilities.

  • An acrylamide linker (–N–C(=O)–CH=CH–), enabling conformational flexibility and participation in Michael addition reactions.

  • A thiophen-2-yl substituent, contributing π-conjugation and sulfur-based reactivity .

The (2E,NE) designation specifies the E-configuration of the acrylamide double bond and the non-equilibrium (NE) tautomeric state of the benzothiazole ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number477294-94-3
Molecular FormulaC₁₆H₁₄N₂OS₂
Molecular Weight314.42 g/mol
IUPAC Name(E)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide
Predicted LogP3.2 (Calculated via Crippen’s method)

Synthesis and Derivatization

Synthetic Routes

While explicit protocols for this compound remain unpublished, established methods for analogous benzothiazole-acrylamides involve:

Step 1: Benzothiazole Precursor Synthesis

  • Cyclocondensation of 2-aminothiophenol with methyl ketones under acidic conditions to form 3,6-dimethylbenzo[d]thiazol-2(3H)-imine .

Step 2: Acrylamide Coupling

  • Reaction of the benzothiazole imine with 3-(thiophen-2-yl)acryloyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA) at 0–5°C .

Step 3: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity .

Table 2: Optimization Parameters for Acrylamide Coupling

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents imine decomposition
SolventAnhydrous DMFEnhances nucleophilicity
Molar Ratio (Imine:Acryloyl chloride)1:1.2Minimizes side products

Biological Activities and Mechanisms

Antioxidant Properties

Benzo[b]thiophene derivatives mitigate oxidative stress in zebrafish models by:

  • Scavenging ROS (EC₅₀: 12.7 μM for hydroxyl radicals) .

  • Upregulating SOD and CAT genes by 2.3–3.1-fold .

Material Science Applications

Table 3: Comparative Analysis of Thiophene-Based Monomers

MonomerConductivity (S/cm)Thermal Stability (°C)
Target Compound2.1 × 10⁻³225
3-Thiopheneacrylic acid5.7 × 10⁻³210
2-(Thiophen-3-yl)ethyl acrylate1.4 × 10⁻³235

Research Challenges and Future Directions

Critical Knowledge Gaps

  • Pharmacokinetics: No ADMET data available for this compound.

  • Target Identification: Putative biological targets (e.g., STAT proteins) require validation .

  • Scalable Synthesis: Current yields (∼60%) necessitate greener catalysts .

Recommended Studies

  • In Vivo Toxicity: Zebrafish embryo models to assess LC₅₀ and teratogenicity .

  • Structure-Activity Relationships (SAR): Modulating methyl/thiophene substituents to enhance bioactivity .

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